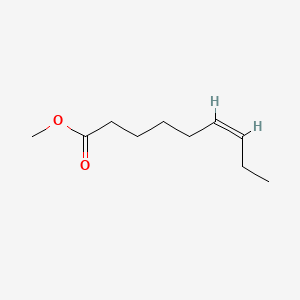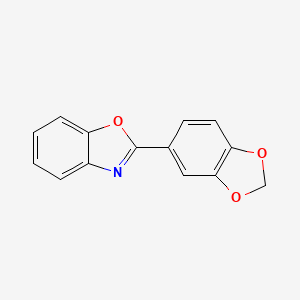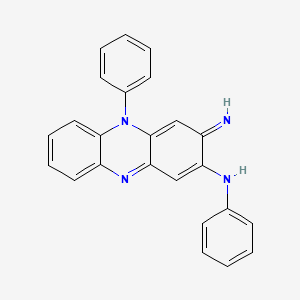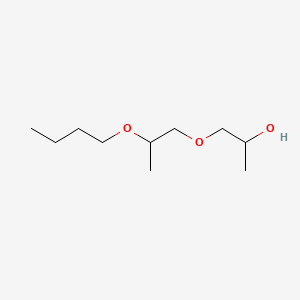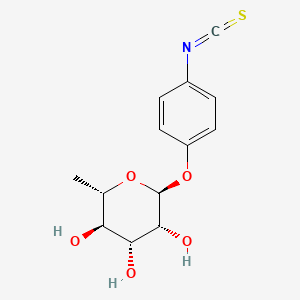
A-L-Rhamnopyranosylphenyl*isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-L-Rhamnopyranosylphenyl*isothiocyanate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol. It is characterized by the presence of a rhamnopyranosyl group attached to a phenyl isothiocyanate moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A-L-Rhamnopyranosylphenyl*isothiocyanate typically involves the reaction of rhamnopyranosyl derivatives with phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
A-L-Rhamnopyranosylphenyl*isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives.
科学的研究の応用
A-L-Rhamnopyranosylphenyl*isothiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of A-L-Rhamnopyranosylphenyl*isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways and processes .
類似化合物との比較
A-L-Rhamnopyranosylphenyl*isothiocyanate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Lacks the rhamnopyranosyl group and has different reactivity and applications.
Glucopyranosylphenyl isothiocyanate: Contains a glucopyranosyl group instead of a rhamnopyranosyl group, leading to different biological and chemical properties.
Galactopyranosylphenyl isothiocyanate: Similar structure but with a galactopyranosyl group, resulting in unique interactions and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties and applications.
特性
分子式 |
C13H15NO5S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
InChIキー |
UDYHMLWCTHVMQT-HPMQQCADSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


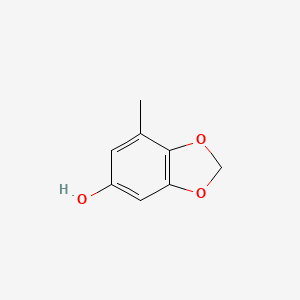

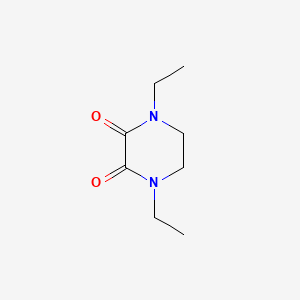


![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
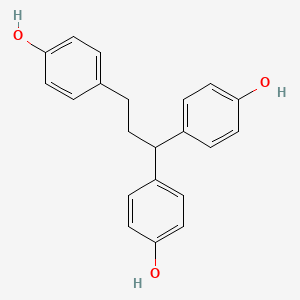
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
